molecular formula C16H15ClFNO4S B13642833 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride

4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride

Cat. No.: B13642833
M. Wt: 371.8 g/mol
InChI Key: TXWMCDVOCMAJEF-UHFFFAOYSA-N
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Description

4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield the formamido derivative. Finally, the sulfonyl fluoride group is introduced using sulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

    Medicine: Explored for its potential use in drug development, particularly as a protease inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl fluoride group in 4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl fluoride makes it unique compared to similar compounds. This group imparts distinct reactivity and potential for use as an enzyme inhibitor, which is not observed with sulfonamides or isocyanates .

Properties

Molecular Formula

C16H15ClFNO4S

Molecular Weight

371.8 g/mol

IUPAC Name

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H15ClFNO4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

TXWMCDVOCMAJEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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